molecular formula C24H31BrN4O B2608592 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 921922-98-7

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No.: B2608592
CAS No.: 921922-98-7
M. Wt: 471.443
InChI Key: OJENZIPGHYTLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a bromine atom at the ortho position (C2). The benzamide is linked to an ethyl group bearing two distinct heterocyclic moieties:

  • A 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group, which introduces partial saturation to the quinoline ring, enhancing conformational flexibility.
  • A 4-methylpiperazin-1-yl group, a nitrogen-rich heterocycle known to improve solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

2-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31BrN4O/c1-27-12-14-29(15-13-27)23(17-26-24(30)20-7-3-4-8-21(20)25)19-9-10-22-18(16-19)6-5-11-28(22)2/h3-4,7-10,16,23H,5-6,11-15,17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJENZIPGHYTLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2Br)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 1-methyl-1,2,3,4-tetrahydroquinoline, is synthesized through the reduction of 1-methylquinolinium salts using a suitable reducing agent such as sodium borohydride.

    Bromination: The quinoline derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Piperazine Coupling: The brominated quinoline derivative is reacted with 4-methylpiperazine under basic conditions to form the piperazine-linked intermediate.

    Amidation: Finally, the intermediate is coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinoline ring to further modify its structure, using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide exhibit promising anticancer properties. These compounds are believed to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, tetrahydroquinoline derivatives have shown efficacy against breast and lung cancer cells in vitro .
  • Neurological Disorders
    • The structure of this compound suggests potential use in treating neurological disorders due to the presence of the tetrahydroquinoline moiety, which is known for its neuroprotective effects. Research indicates that derivatives can enhance cognitive function and may be beneficial in conditions like Alzheimer's disease and schizophrenia by modulating neurotransmitter systems .
  • Antimicrobial Properties
    • Preliminary investigations suggest that this compound may possess antimicrobial activity. Similar benzamide derivatives have been shown to inhibit bacterial growth and could serve as a foundation for developing new antibiotics .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • A study demonstrated that tetrahydroquinoline derivatives can inhibit certain kinases involved in tumor growth, leading to reduced cell viability in cancer models .
  • Another investigation highlighted the neuroprotective effects of similar compounds in animal models of stroke, suggesting potential therapeutic applications for neurodegenerative diseases .

Research Findings

Research into this compound is ongoing. Key findings include:

Application AreaFindingsReferences
AnticancerInhibits proliferation in breast and lung cancer cells; induces apoptosis ,
Neurological DisordersPotential cognitive enhancement; neuroprotective effects observed in animal models
AntimicrobialExhibits growth inhibition against various bacterial strains

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety may interact with DNA or proteins, while the piperazine ring could modulate neurotransmitter activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analog 1: 3-Substituted-6-Bromo-2-(3-Nitrophenyl)Quinazolin-4(3H)-one Derivatives

Key Features :

  • Core Structure: Quinazolinone ring with a bromine at C6 and a 3-nitrophenyl substituent at C2.
  • Synthesis : Utilizes p-toluenesulfonic acid and (diacetoxyiodo)benzene for cyclization, differing from the target compound’s likely amide coupling routes .

Comparison :

  • The nitro group (electron-withdrawing) may enhance reactivity but reduce metabolic stability compared to the target’s methylpiperazine (electron-donating) .

Structural Analog 2: 6-Bromo-N-(2-Methyl-2H-Benzo[d][1,2,3]Triazol-5-yl)Quinolin-4-Amine

Key Features :

  • Core Structure: Quinoline with bromine at C6 and a benzotriazole substituent.
  • Applications : Reported in fragment-based drug discovery for kinase inhibition .

Comparison :

  • Benzotriazole introduces additional hydrogen-bonding capacity, whereas the target’s piperazine may prioritize solubility and basicity .

Structural Analog 3: N-(2-Nitrophenyl)-4-Bromo-Benzamide (Title Compound)

Key Features :

  • Core Structure : Benzamide with bromine at C4 and a 2-nitrophenyl group.
  • Crystallography : Two molecules per asymmetric unit, highlighting steric interactions absent in the target’s ortho-bromo substitution .

Comparison :

  • Para-bromo substitution (C4) vs. ortho-bromo (C2) in the target may lead to divergent electronic effects and steric hindrance.
  • The nitro group in this analog could increase cytotoxicity risks compared to the target’s methylpiperazine, which is more biocompatible .

Structural Analog 4: Enamine Building Block (C12H25ClN2O)

Key Features :

  • Core Structure: 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylamine.
  • Role : A common intermediate in drug discovery, lacking the benzamide and bromine of the target .

Comparison :

  • Shared tetrahydroquinoline and piperazine motifs suggest similar synthetic pathways.

Structural Analog 5: N-[(R)-(6-Bromo-2-Methoxyquinolin-3-yl)(Phenyl)Methyl]-N-[(S)-1-(4-Methoxyphenyl)Ethyl]-2-(Piperazin-1-yl)-Acetamide

Key Features :

  • Core Structure: Brominated quinoline with methoxy and piperazine groups.
  • Applications : Anticandidate for antimalarial or antiviral activity .

Comparison :

  • Methoxy group increases lipophilicity vs. the target’s methyl group on tetrahydroquinoline.
  • The acetamide linker may confer faster metabolic clearance compared to the target’s benzamide .

Research Implications

  • Target Selectivity : The ortho-bromo substitution may enhance steric complementarity in hydrophobic binding pockets compared to para-substituted analogs .
  • Piperazine Advantage : The 4-methylpiperazine group likely improves aqueous solubility and bioavailability relative to nitro or methoxy groups in analogs .
  • Synthetic Scalability: Modular assembly of the target compound (via benzamide coupling) could offer advantages over cyclization-dependent routes seen in quinazolinone derivatives .

Biological Activity

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews its biological activity, focusing on cancer research, enzyme inhibition, and structure-activity relationships (SAR).

Compound Overview

The compound features a bromine atom, a tetrahydroquinoline moiety, and a piperazine group. Its molecular formula is C19H24BrN3OC_{19}H_{24}BrN_3O, with a molecular weight of approximately 373.3 g/mol . The presence of these functional groups suggests diverse interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of tetrahydroquinoline have shown growth inhibition against various cancer cell lines:

CompoundCell LineGI %
6pHOP-9271.8
6dACHN66.02
11gSNB-7569.53

These results suggest that the compound may similarly inhibit cell growth in specific cancer types .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. In vitro studies have demonstrated that related compounds exhibit significant inhibitory effects on cyclin-dependent kinases (CDK2) and TRKA:

CompoundTarget EnzymeIC50 (µM)
6dCDK20.09
11gTRKA0.23

These findings highlight the compound's potential in targeting specific pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The bromine atom enhances lipophilicity and may influence binding affinity to biological targets compared to other halogens like chlorine or fluorine .

Comparative Analysis

A comparative analysis with similar compounds reveals the following:

Compound NameKey FeaturesBiological Activity
4-bromo-N-(...)Benzamide core with bromineAnticancer activity
5-bromo-N-(...)Furan ring presentEnzyme inhibition
2-chloro-N-(...)Chlorine substitutionReduced activity compared to bromine analogs

The presence of the bromine atom is significant in enhancing the reactivity and selectivity of these compounds towards specific biological targets .

Case Studies

Several case studies have explored the effects of similar compounds on cancer cell lines:

  • Study on Lung Carcinoma : Compounds derived from tetrahydroquinoline were tested against lung carcinoma cell lines H441 and A549, showing promising growth inhibition rates.
  • Kidney Cancer Research : A study highlighted that certain derivatives exhibited over 80% growth inhibition in renal carcinoma cells (RFX 393), indicating strong anticancer potential.

These studies underline the therapeutic promise of compounds related to 2-bromo-N-(...) in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.